1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole
Description
Properties
Molecular Formula |
C34H20Br5N |
|---|---|
Molecular Weight |
842.0 g/mol |
IUPAC Name |
1,2,3,4,5-pentakis(4-bromophenyl)pyrrole |
InChI |
InChI=1S/C34H20Br5N/c35-25-9-1-21(2-10-25)31-32(22-3-11-26(36)12-4-22)34(24-7-15-28(38)16-8-24)40(30-19-17-29(39)18-20-30)33(31)23-5-13-27(37)14-6-23/h1-20H |
InChI Key |
UNRAGFJZADIWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(C(=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Multi-Substituted Pyrrole Formation
The primary synthetic challenge is the introduction of five 4-bromophenyl groups onto the pyrrole ring. While explicit stepwise synthetic routes for the pentakis-substituted pyrrole are limited in open literature, related methodologies and precursor syntheses provide insight:
Multi-arylation of Pyrrole Core: The approach involves constructing the pyrrole ring or functionalizing an existing pyrrole by sequential or simultaneous arylation with 4-bromophenyl groups. This can be achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or direct C–H activation methods), although steric hindrance increases with each added substituent.
Precursor Approach via Pyrrole-2,5-diones: A relevant patent (CN106565584B) describes the preparation of 3,4-bis-(4-bromophenyl)-1H-pyrrole-2,5-dione derivatives using maleimide and 4-bromophenyl diazonium salts in the presence of catalysts such as stannous chloride, cuprous bromide, or cuprous iodide with ligands like tetramethylethylenediamine or diformazan base ethylenediamine. Although this patent focuses on bis-substituted pyrrole diketones, the methodology's principles—catalytic arylation via diazonium salts—could be extended or modified for higher substitution levels.
Reaction Conditions Summary from Patent CN106565584B:
| Component | Molar Ratio (to Maleimide) | Role |
|---|---|---|
| 4-Bromophenyl diazonium tetrafluoroborate | 1.0–2.5 | Arylation agent |
| Catalyst (SnCl2, CuBr, CuI) | 0.2–1.0 | Catalyzes coupling |
| Ligand (TMEDA, diformazan base ethylenediamine, Phen) | 0.2–1.0 | Stabilizes catalyst |
| Solvent | Various | Medium for reaction |
| Temperature | 0–80 °C | Mild reaction conditions |
| Reaction Time | 6–12 hours | Sufficient for completion |
The reaction involves stirring maleimide with the catalyst and ligand in solvent, followed by portionwise addition of the diazonium salt, then extraction, drying, and recrystallization to isolate the product.
Related Cyclopentadiene Derivative Synthesis as a Model
The compound 1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene , structurally related as a pentasubstituted five-membered ring, is synthesized via a palladium-catalyzed reaction of zirconocene dichloride with 4-n-butylbenzene bromide in one step. This approach suggests that a similar palladium-catalyzed multi-arylation strategy could be adapted for the pyrrole system, although the heteroatom (nitrogen) in pyrrole introduces additional reactivity considerations.
Comparative Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Arylation via Diazonium Salt (Patent CN106565584B) | Maleimide, 4-bromophenyl diazonium tetrafluoroborate, SnCl2/CuBr/CuI, Ligands | 0–80 °C, 6–12 h, solvent | Mild conditions, high yield, scalable | Focused on bis-substituted pyrroles; extension needed for pentakis |
| Transition-Metal Catalyzed Cross-Coupling (Suzuki, Stille) | Pd catalysts, arylboronic acids/halides, ligands, base | Elevated temperatures, inert atmosphere | High selectivity, well-established | Steric hindrance with pentasubstitution; optimization required |
| Palladium-Catalyzed Multi-Arylation of Cyclopentadiene Derivatives | Zirconocene dichloride, aryl bromides, Pd catalyst | One-step reaction | One-step, efficient for related systems | Not directly demonstrated for pyrrole |
Practical Considerations and Recommendations
Catalyst and Ligand Choice: For multi-arylation, catalysts such as Pd(PPh3)4 combined with bulky ligands (e.g., SPhos) can enhance coupling efficiency and overcome steric hindrance.
Reaction Monitoring: Due to the complexity of achieving full pentasubstitution, careful monitoring via NMR and mass spectrometry is essential to confirm substitution degree.
Purification: Recrystallization and chromatographic techniques are necessary to isolate the pure pentakis-substituted product due to possible incomplete substitution or side products.
Scale-Up Potential: The diazonium salt method offers mild conditions and inexpensive reagents, making it attractive for industrial scale-up with appropriate modifications.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroles, while oxidation and reduction reactions can produce pyrrole oxides or dihydropyrroles, respectively.
Scientific Research Applications
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole involves its interaction with molecular targets and pathways within a system. The bromophenyl groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s behavior and reactivity. Additionally, the pyrrole ring can act as a site for electron donation or acceptance, affecting the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Bromophenyl/Fluorophenyl Substituents
Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Crystallogr. E, 2012) share structural motifs with the target compound, including bromophenyl groups. However, these derivatives feature a pyrazole core instead of pyrrole and exhibit reduced steric hindrance due to fewer substituents. Their synthesis typically involves cyclocondensation reactions, and their crystallographic data reveal planar geometries, contrasting with the non-planar, sterically encumbered structure of the pentakis-bromophenyl pyrrole .
Table 1: Key Differences in Pyrazole vs. Pyrrole Derivatives
Mono-Substituted Pyrrole: 1-(4-Bromophenyl)-1H-pyrrole
This simpler derivative, synthesized via the Clausson-Kaas reaction (), features a single 4-bromophenyl group. Its molecular weight (~213 g/mol) is significantly lower, and its synthesis is less complex compared to the pentakis-substituted analog. The absence of multiple bromophenyl groups reduces steric effects, enabling easier functionalization and higher reactivity in further transformations .
Sulfonated Pyrrole Derivatives
Compounds such as 4-aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles () incorporate sulfonyl and aroyl groups, diverging from the bromophenyl-dominated substitution pattern. Their synthesis involves regioselective 1,3-dipolar cycloadditions, contrasting with the cross-coupling strategies used for the target compound .
Cyclopentane-Based Pentakis Derivatives
cis,cis,cis,cis-1,2,3,4,5-Pentakis(hydroxymethyl)cyclopentane () shares a pentakis substitution pattern but utilizes a cyclopentane core. Its applications focus on polymer precursors rather than aromatic systems. The absence of bromine atoms and aromaticity results in distinct solubility and electronic properties .
Biological Activity
1,2,3,4,5-Pentakis(4-bromophenyl)-1H-pyrrole is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in various fields of research, particularly for its antimicrobial and anticancer properties. The following sections will explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C34H20Br5N
- Molecular Weight : 842.0493 g/mol
- CAS Number : 2511320-36-6
- SMILES Notation : Brc1ccc(cc1)c1n(c2ccc(cc2)Br)c(c(c1c1ccc(cc1)Br)c1ccc(cc1)Br)c1ccc(cc1)Br
This compound features multiple bromophenyl groups attached to a pyrrole ring, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that pyrrole derivatives exhibit significant antimicrobial activity. For example:
- A study on pyrrole derivatives demonstrated that halogen substitutions, such as bromine at the C4 position, can enhance antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1-Methoxypyrrole-2-carboxamide | Staphylococcus aureus | 100 |
| Phallusialides A | MRSA | 32 |
| 1,2,3,4,5-Pentakis(4-bromophenyl)-1H-pyrrole | E. coli | TBD |
Anticancer Activity
The anticancer potential of 1,2,3,4,5-Pentakis(4-bromophenyl)-1H-pyrrole has also been investigated. Studies have shown that related pyrrole compounds can inhibit cancer cell proliferation:
- Research indicates that compounds with similar structures exhibit antiproliferative effects on human liver cancer (HepG-2) and breast cancer (MCF-7) cells .
Table 2: Anticancer Activity of Pyrrole Derivatives
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Chalcone imide derivatives | HepG-2 | <10 |
| 4-Bromophenyl-1H-pyrrole-2,5-dione | MCF-7 | <5 |
| 1,2,3,4,5-Pentakis(4-bromophenyl)-1H-pyrrole | TBD | TBD |
The mechanisms underlying the biological activities of pyrrole derivatives often involve:
- Inhibition of DNA Gyrase : Some pyrrole compounds disrupt bacterial DNA replication by inhibiting DNA gyrase .
- Protonophore Activity : Certain compounds may act as protonophores, altering membrane potential and affecting cellular processes .
Study on Antibacterial Activity
In a recent study examining the effects of various pyrrole derivatives on bacterial strains, it was found that those with bromine substitutions exhibited enhanced activity against resistant strains such as MRSA. The study highlighted the importance of structural modifications in developing new antimicrobial agents .
Study on Anticancer Effects
Another notable investigation focused on the antiproliferative effects of pyrrole derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth compared to standard chemotherapy agents like doxorubicin . This suggests a promising avenue for further research into the therapeutic applications of these compounds.
Q & A
Q. What are the optimal conditions for synthesizing 1,2,3,4,5-Pentakis(4-bromophenyl)-1H-pyrrole using classical pyrrole synthesis methods?
The Clausson-Kaas reaction is a foundational method for synthesizing substituted pyrroles. For this compound, the reaction likely involves cyclizing a brominated precursor (e.g., 4-bromophenyl-substituted diketones or amines) in acidic conditions. Key parameters include stoichiometric ratios of reagents, reaction temperature (typically 80–100°C), and solvent choice (e.g., acetic acid or ethanol). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as noted in analogous bromophenyl-pyrrole syntheses .
Q. How can researchers confirm the structural integrity of 1,2,3,4,5-Pentakis(4-bromophenyl)-1H-pyrrole using spectroscopic techniques?
- 1H NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for pyrrole and bromophenyl protons) and integration ratios to verify substitution patterns. For example, in related compounds like 1-(4-bromophenyl)-1H-pyrrole, distinct splitting patterns confirm regioselectivity .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula , with isotopic clusters reflecting five bromine atoms .
Q. What are common pitfalls in achieving high yields during multi-step bromination of pyrrole derivatives?
Bromination at multiple positions often leads to incomplete substitution or side reactions. Strategies include:
- Using excess (N-bromosuccinimide) in a radical-stabilizing solvent (e.g., CCl₄).
- Monitoring reaction progress via TLC to avoid over-bromination.
- Employing directing groups (e.g., electron-withdrawing substituents) to control regiochemistry .
Advanced Research Questions
Q. How do steric and electronic effects of the five 4-bromophenyl groups influence the compound’s reactivity in cross-coupling reactions?
The bulky bromophenyl substituents create significant steric hindrance, limiting accessibility to the pyrrole core in reactions like Suzuki-Miyaura coupling. Electronically, bromine’s inductive effect deactivates the pyrrole ring, reducing nucleophilicity. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental screening of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) optimizes coupling efficiency .
Q. What methodological approaches resolve contradictions in spectral data for highly substituted pyrroles?
Discrepancies between predicted and observed NMR/IR data may arise from dynamic effects (e.g., rotational barriers) or crystal packing. Solutions include:
- Variable-temperature NMR to probe conformational exchange.
- X-ray crystallography to confirm solid-state structure.
- Comparative analysis with simpler analogs (e.g., mono- or di-brominated derivatives) to isolate substituent effects .
Q. How can researchers design experiments to study the compound’s potential as a building block for supramolecular architectures?
- Self-assembly studies : Explore π-π stacking interactions between bromophenyl groups using UV-vis titration or fluorescence quenching.
- Coordination chemistry : Test metal-binding affinity (e.g., Ag⁺, Pd²⁺) via Job’s plot analysis or ESI-MS.
- Theoretical modeling : Use molecular dynamics simulations to predict aggregation behavior in solution .
Q. What advanced purification techniques address challenges in isolating pentakis-substituted pyrroles?
- Size-exclusion chromatography (SEC) : Separates by molecular weight, ideal for removing oligomeric byproducts.
- High-performance liquid chromatography (HPLC) : Utilize reverse-phase C18 columns with gradients of acetonitrile/water for high-resolution separation.
- Crystallography-driven optimization : Screen solvent mixtures (e.g., DCM/hexane) to improve crystal lattice formation .
Methodological Notes
- Synthetic Reproducibility : Replicate protocols from analogous bromophenyl-pyrrole syntheses (e.g., 1-(4-bromophenyl)-1H-pyrrole) to establish baseline conditions .
- Data Validation : Cross-reference spectral data with databases (e.g., EPA/NIH Mass Spectral Library) to confirm absence of contaminants .
- Safety : Brominated compounds require handling in fume hoods with appropriate PPE due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
